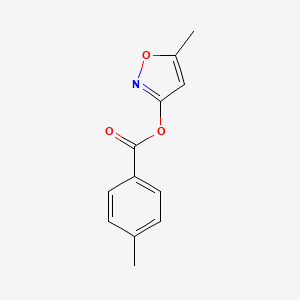
5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 5-position of the oxazole ring and a methylbenzoate moiety attached to the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1,2-oxazol-3-ylmethanesulfonamide: Another oxazole derivative with potential biological activities.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antibacterial and antimonooxidase activities.
Uniqueness
5-Methyl-1,2-oxazol-3-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxazole ring and the methylbenzoate moiety makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
24827-15-4 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
(5-methyl-1,2-oxazol-3-yl) 4-methylbenzoate |
InChI |
InChI=1S/C12H11NO3/c1-8-3-5-10(6-4-8)12(14)15-11-7-9(2)16-13-11/h3-7H,1-2H3 |
InChI-Schlüssel |
FRFBCDYCEFAAAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


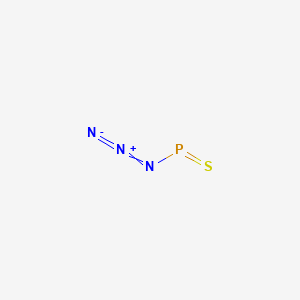
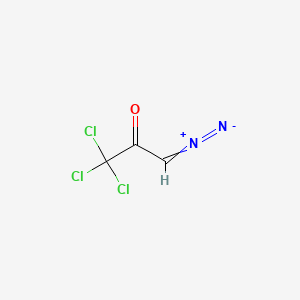

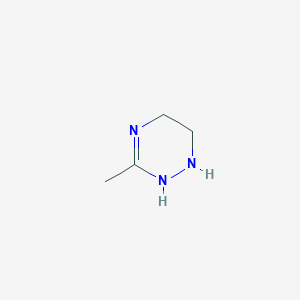
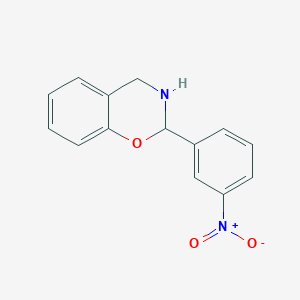

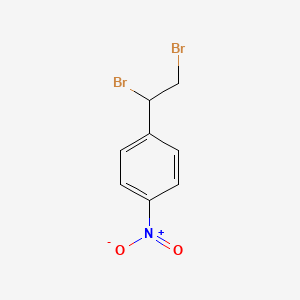

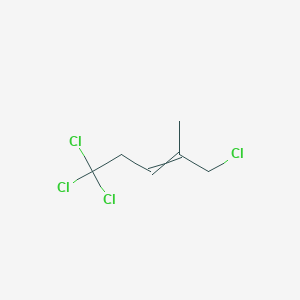
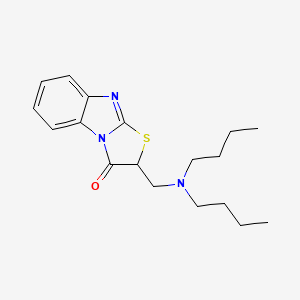
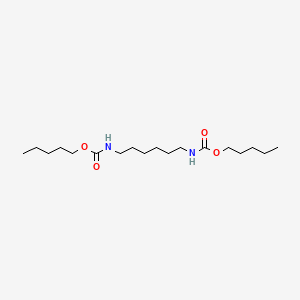
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
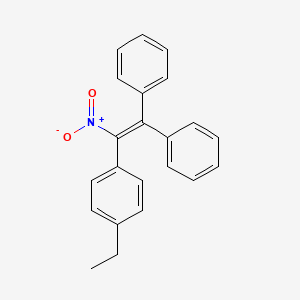
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
